2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-9-14(18)17-12-3-1-2-4-13(12)19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWUQLZHKWGQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368371 | |
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77711-81-0 | |
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for 2-Chloro-N-{2-[(4-Chlorophenyl)Sulfanyl]Phenyl}Acetamide
Thioether Linkage Formation
The thioether moiety in 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide is synthesized via nucleophilic aromatic substitution (SNAr). This involves reacting 4-chlorothiophenol with a halogenated benzene derivative, typically 2-chloronitrobenzene, under basic conditions. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as the base to deprotonate the thiol and facilitate attack on the electron-deficient aryl chloride.
A critical advancement in this step is the use of zinc chloride (ZnCl₂) as a Lewis acid catalyst, which enhances the electrophilicity of the aromatic ring and accelerates substitution. For instance, the reaction of 4-chlorothiophenol with 2-chloronitrobenzene at 80–100°C for 12–24 hours yields 2-[(4-chlorophenyl)sulfanyl]nitrobenzene with reported yields exceeding 75% under optimized conditions.
Reduction of Nitro to Amine
The intermediate 2-[(4-chlorophenyl)sulfanyl]nitrobenzene undergoes catalytic hydrogenation to produce 2-[(4-chlorophenyl)sulfanyl]aniline. Palladium on carbon (Pd/C) in a methanol/ethyl acetate solvent system under hydrogen gas (1–3 atm) is commonly employed, achieving near-quantitative reduction yields. Alternative methods include the use of iron powder in acidic media, though these are less favored due to longer reaction times and lower purity.
Acetamide Formation
The final step involves acylating 2-[(4-chlorophenyl)sulfanyl]aniline with 2-chloroacetyl chloride. This reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (Et₃N) as a base to scavenge HCl byproducts. The process typically achieves 85–90% yield after purification by recrystallization or column chromatography.
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, ZnCl₂ | DMF | 80–100 | 75–85 |
| Nitro reduction | H₂, Pd/C | MeOH/EtOAc | 25 | 95–98 |
| Acetamide acylation | 2-Chloroacetyl chloride, Et₃N | DCM | 0–25 | 85–90 |
Optimization of Reaction Conditions
Catalytic Systems for Thioether Formation
Zinc chloride’s role as a catalyst in thioether synthesis is well-documented, with studies showing a 20–30% increase in yield compared to uncatalyzed reactions. Recent innovations include the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which improve interfacial interactions in biphasic systems, reducing reaction times to 6–8 hours.
Solvent Effects
Polar aprotic solvents such as DMF and acetonitrile are optimal for SNAr due to their ability to stabilize transition states. However, DMF’s high boiling point (153°C) allows reflux conditions, enhancing reaction rates. Conversely, acetonitrile’s lower toxicity and ease of removal make it preferable for industrial applications.
Industrial Production Considerations
Scaling the synthesis requires continuous flow reactors to manage exothermic reactions during acylation. Microreactor systems demonstrate superior heat transfer and mixing efficiency, achieving 95% conversion in 10 minutes compared to 2 hours in batch processes. Additionally, solvent recovery systems and catalytic hydrogenation under flow conditions reduce waste and operational costs.
Analytical Characterization
The final product is characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that lead to the development of novel compounds with enhanced properties. For instance, it can be utilized in the synthesis of thiadiazole derivatives, which have shown promising biological activities, including anticancer properties .
Synthetic Routes
The synthesis typically involves the reaction of 2-chlorophenyl isothiocyanate with 4-chlorothiophenol in the presence of a base, followed by treatment with chloroacetyl chloride. This method is optimized for both laboratory and industrial settings to ensure high yield and purity.
Biological Applications
Antimicrobial Properties
Research indicates that 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). It has demonstrated cytotoxic effects that surpass those of conventional chemotherapeutics like doxorubicin . The mechanism involves the inhibition of specific kinases and pathways associated with tumor growth and proliferation .
Medicinal Applications
Therapeutic Agent Development
Ongoing research aims to explore the therapeutic potential of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide in treating various diseases. Its acetamide moiety is known for its role in anti-inflammatory drugs and COX enzyme inhibition, highlighting its versatility as a medicinal compound .
Case Studies
Recent studies have shown that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells. For example, certain modifications have led to compounds with IC50 values significantly lower than established chemotherapeutics, indicating a potential for reduced side effects and increased efficacy .
Industrial Applications
Material Development
In industrial chemistry, 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide is used in the development of new materials and chemical processes. Its unique chemical properties allow for applications in polymer chemistry and the synthesis of specialty chemicals.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Chloroacetamide Derivatives
Key Observations :
- Substituent Position : The para-chlorine substitution (as in 4CPCA) enhances hydrogen-bonding interactions compared to ortho/meta positions, improving crystallinity .
- Biological Activity: Derivatives with trifluoromethyl or phenoxy groups (e.g., ) exhibit higher cytotoxicity (IC₅₀ ~1.8 µM) compared to the target compound, suggesting substituent-dependent potency .
Pharmacological Profiles
- Antiproliferative Activity: The target compound’s derivatives show moderate activity against Caco-2 cells (IC₅₀: ~10 µM), while fluorophenoxy analogs (e.g., ) achieve IC₅₀ values as low as 1.8 µM .
- Anti-Inflammatory Potential: Thiazole and triazole-containing analogs () inhibit MMP enzymes more effectively than the parent compound, highlighting the role of heterocyclic moieties .
Crystallographic and Structural Insights
Biological Activity
2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloroacetamide group and a sulfanyl-substituted phenyl moiety, which may contribute to its biological properties. The presence of chlorine atoms is known to influence the reactivity and interaction of the compound with biological targets.
The biological activity of 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the sulfanyl group may participate in redox reactions, affecting cellular oxidative stress levels, while the acetamide group can engage in hydrogen bonding, influencing molecular recognition processes.
Antimicrobial Activity
Research has indicated that 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide exhibits antimicrobial properties. Studies have shown that derivatives of similar structures demonstrate significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound's anticancer potential has been evaluated through several studies. For instance, related compounds have shown cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance anticancer activity. Some derivatives have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising efficacy .
Study 1: Anticancer Efficacy
A recent study investigated a series of thiadiazole derivatives structurally related to 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide. The results indicated that these compounds exhibited significant antiproliferative activity against MCF-7 and HepG2 cell lines, with IC50 values ranging from 0.8 µg/mL to 10 µg/mL. These findings suggest that structural modifications can lead to enhanced anticancer properties .
Study 2: Mechanistic Insights
Another study focused on the mechanism of action, revealing that compounds similar to 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide induced apoptosis in cancer cells through caspase activation pathways. The activation of caspases 3, 8, and 9 was observed, leading to increased DNA fragmentation and cell cycle arrest at the G1 phase .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 2-[(4-chlorophenyl)sulfanyl]aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under reflux. Catalytic bases like triethylamine may enhance reactivity by neutralizing HCl byproducts. Purification via recrystallization or column chromatography is recommended to achieve high yields (>70%). Similar protocols are validated for analogous chloroacetamides .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3350 cm⁻¹) stretches .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons and chlorophenyl integration) .
- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. Use SHELXS-97 for structure solution and SHELXL-2016 for refinement, with validation via PLATON .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Follow hazard codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles), fume hoods, and avoid dust inhalation. Emergency measures include rinsing eyes with water (P305+P351+P338) and seeking medical attention for persistent irritation .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for derivatives be resolved?
Methodological Answer: Contradictions in unit cell parameters or hydrogen bonding may arise from:
- Twinned crystals : Use the TWIN/BASF command in SHELXL to refine twin fractions .
- Packing variations : Compare intermolecular interactions (e.g., C–H⋯O or N–H⋯O bonds) across derivatives. For example, intramolecular hydrogen bonds in N-(4-fluorophenyl) analogs stabilize planar conformations, while nitro-group torsion angles in nitrophenyl derivatives induce non-planarity .
Q. How do substituents on the phenyl ring influence biological activity?
Methodological Answer: Substituent effects can be studied via structure-activity relationship (SAR) assays:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, potentially increasing reactivity with biological targets.
- Sulfonyl or morpholine groups (e.g., in PRMT5 inhibitors like S27) improve solubility and target binding .
- Test derivatives in enzymatic inhibition assays (e.g., acetylcholinesterase or kinase assays) and correlate activity with substituent Hammett constants .
Q. What computational methods complement experimental crystallographic data?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to predict reactive sites .
- Molecular docking : Simulate binding affinities with proteins (e.g., sulfonamide derivatives interacting with carbonic anhydrase) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π⋯π stacking vs. H-bonding) using CrystalExplorer .
Q. How to design derivatives for improved environmental stability or reduced toxicity?
Methodological Answer:
- Hydrolytic stability : Replace labile groups (e.g., chloroacetamide) with stable bioisosteres (e.g., trifluoromethyl) .
- Ecotoxicology screening : Use OECD 307 guidelines to assess soil biodegradation or aquatic toxicity. Monitor metabolites via LC-MS .
Data Contradiction Analysis
Q. Why do synthesis yields vary across reported methods for chloroacetamide derivatives?
Methodological Answer: Yield inconsistencies (~50–90%) may result from:
- Reaction time/temperature : Prolonged heating (>6 hrs) can degrade products; optimize via TLC monitoring .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) often outperforms recrystallization for polar derivatives .
- Starting material purity : Aniline derivatives with electron-donating groups (e.g., methoxy) may require inert atmospheres to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
